![molecular formula C23H25N5O3 B2533014 N-(2-甲氧乙基)-3-[4-[(4-甲苯基)甲基]-5-氧代-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺 CAS No. 887224-28-4](/img/structure/B2533014.png)
N-(2-甲氧乙基)-3-[4-[(4-甲苯基)甲基]-5-氧代-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a derivative of the 1,2,4-triazolo[4,3-a]quinazolin-5-one scaffold. This class of compounds has been extensively studied due to their potential pharmacological properties, including anticancer and antihistaminic activities. The compound of interest is structurally related to the derivatives synthesized in the provided studies, which have shown significant biological activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]quinazolin-5-one derivatives involves cyclization reactions of hydrazinoquinazolinones with various one-carbon donors. The starting materials for these syntheses are typically derived from substituted anilines, such as 2-methyl aniline or 3-methylaniline, through innovative synthetic routes . The synthesis of the specific compound would likely follow a similar synthetic strategy, involving the construction of the triazoloquinazolinone core followed by the introduction of the appropriate side chains.
Molecular Structure Analysis
The molecular structure of N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide would feature a triazoloquinazolinone core with a 4-methylbenzyl group and a 2-methoxyethylpropanamide side chain. The presence of these groups would influence the compound's electronic distribution, conformational dynamics, and potential for intermolecular interactions, which are crucial for its biological activity.
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives is influenced by the electron-donating and electron-withdrawing groups attached to the core structure. The urea derivatives synthesized in one of the studies were obtained by reacting the triazoloquinazolinone amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA). Similar reactivity patterns could be expected for the compound , with its functional groups participating in reactions relevant to its pharmacological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxyethyl and 4-methylbenzyl groups would affect its lipophilicity, solubility, and overall pharmacokinetic profile. The triazoloquinazolinone core is likely to contribute to the compound's stability and ability to interact with biological targets. The specific properties of the compound would need to be empirically determined to fully understand its behavior in biological systems.
科学研究应用
微管聚合抑制剂和血管破坏剂
研究表明,与 N-(2-甲氧乙基)-3-[4-[(4-甲苯基)甲基]-5-氧代-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺 结构相似的三唑并喹唑啉酮类化合物,作为强效微管装配抑制剂,在广泛的癌细胞系中表现出显著的抗癌活性。这些化合物,特别是 3-羟基-4-甲氧基衍生物等衍生物,会破坏肿瘤的脉管系统,凸显了它们作为血管破坏剂的潜力,以及作为微管抑制剂发挥的功能。这些特性使它们成为抗癌治疗的候选药物,为对抗肿瘤进展和转移提供双重作用机制 (Driowya 等人,2016)。
抗癌活性
对 1,2,4-三唑并[4,3-a]-喹啉衍生物(与本化合物具有核心结构)的进一步研究,发现了它们在满足抗癌活性必不可少的结构要求方面的潜力。已合成并测试了各种衍生物对人神经母细胞瘤和结肠癌细胞系的细胞毒性,展示了显著的细胞毒性作用。这突显了该化合物在开发新的抗癌药物中的相关性,特别是那些以高精度和功效靶向特定癌症类型的药物 (Reddy 等人,2015)。
H1 抗组胺药
合成了一系列 1-取代-4-(3-甲氧基苯基)-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,类似于 N-(2-甲氧乙基)-3-[4-[(4-甲苯基)甲基]-5-氧代-[1,2,4]三唑并[4,3-a]喹唑啉-1-基]丙酰胺,并测试了它们的体内 H1 抗组胺活性。这些化合物在保护动物免受组胺诱导的支气管痉挛方面显示出有希望的结果,一些衍生物在效力和减少镇静方面都优于标准的 H1 抗组胺药,表明其有望开发新的 H1 抗组胺药 (Alagarsamy 等人,2009)。
属性
IUPAC Name |
N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16-7-9-17(10-8-16)15-27-22(30)18-5-3-4-6-19(18)28-20(25-26-23(27)28)11-12-21(29)24-13-14-31-2/h3-10H,11-15H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYPJLAMINLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

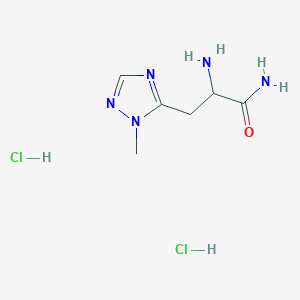

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
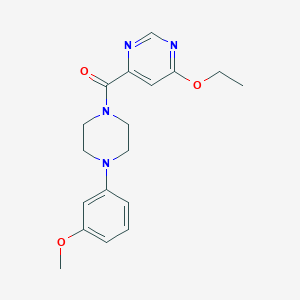

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)
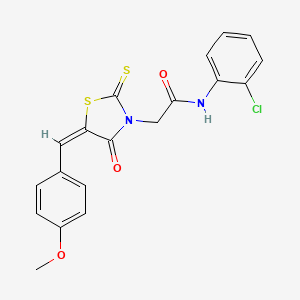

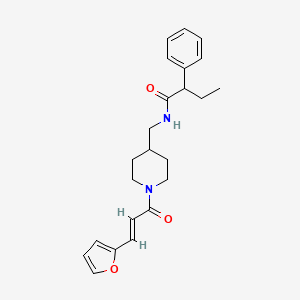
![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
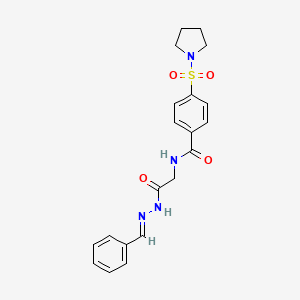

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2532954.png)